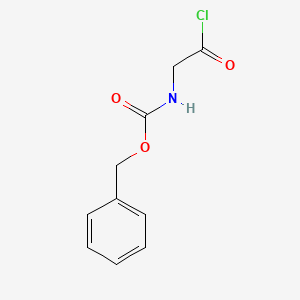

Benzyloxycarbonylaminoacetyl chloride

Übersicht

Beschreibung

Benzyloxycarbonylaminoacetyl chloride, also known as Bz-Aca-Cl, is a chemical compound used in various fields of research and industry. It has a molecular formula of C10H10ClNO3 and a molecular weight of 227.646 .

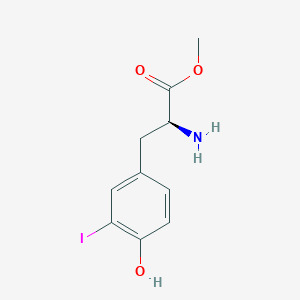

Molecular Structure Analysis

The molecular structure of Benzyloxycarbonylaminoacetyl chloride consists of a benzyl group (C6H5CH2), an oxycarbonyl group (OCO), an amino group (NH2), an acetyl group (CH3CO), and a chloride atom (Cl) . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Physical And Chemical Properties Analysis

Benzyloxycarbonylaminoacetyl chloride is a stable compound. It has a high boiling point of 250°C. It is soluble in solvents such as chloroform, methanol, and acetone. More specific physical and chemical properties may be found in specialized chemical databases .

Wissenschaftliche Forschungsanwendungen

Application in Cell Growth and Survival Studies

Benzyloxycarbonylaminoacetyl chloride, through its derivative benzalkonium chloride, has been studied for its effects on cell growth and survival. For instance, De Saint Jean et al. (1999) investigated the action of benzalkonium chloride on epithelial conjunctival cells, finding that it can induce cell growth arrest and death even at low concentrations. This study suggests potential applications in understanding cellular responses to chemical exposures (De Saint Jean et al., 1999).

In Antimicrobial Applications

A study by Yang et al. (2016) highlights the synthesis of star-shaped polycarbonates using benzyl chloride, a derivative of benzyloxycarbonylaminoacetyl chloride, for antimicrobial applications. These polymers demonstrated strong bactericidal activity and low hemolysis, indicating potential use in combating diseases caused by intracellular bacteria, like tuberculosis (Yang et al., 2016).

In Organometallic Chemistry

Zucchi et al. (1996) reported the use of benzyl chloride in the hydroxycarbonylation process to produce benzyl derivatives, demonstrating the role of benzyloxycarbonylaminoacetyl chloride in organometallic chemistry. This study contributes to the understanding of catalytic processes involving cobalt carbonyls (Zucchi et al., 1996).

In Synthesis of Phosphonic Acid Derivatives

Yuan et al. (1991) utilized acetyl chloride, closely related to benzyloxycarbonylaminoacetyl chloride, in the synthesis of aminoalkyl- and amino(aryl)methylphosphonic acid derivatives. This research contributes to the field of phosphonopeptide synthesis, highlighting the versatility of benzyloxycarbonylaminoacetyl chloride in organic synthesis (Yuan et al., 1991).

In Tubular Reabsorption Studies

Research by Kunau (1972) involved benzolamide, derived from benzyloxycarbonylaminoacetyl chloride, to study its effects on the reabsorption of electrolytes in rat proximal tubules. This study offers insights into how benzolamide influences chloride, sodium, and bicarbonate reabsorption (Kunau, 1972).

Eigenschaften

IUPAC Name |

benzyl N-(2-chloro-2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-9(13)6-12-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJNNRNPEWJNSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481931 | |

| Record name | N-[(benzyloxy)carbonyl]glycyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyloxycarbonylaminoacetyl chloride | |

CAS RN |

15050-24-5 | |

| Record name | N-[(benzyloxy)carbonyl]glycyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

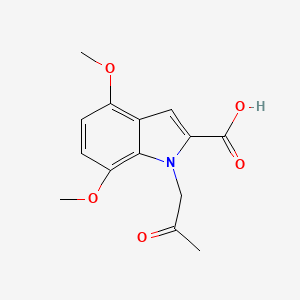

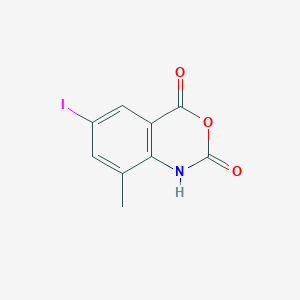

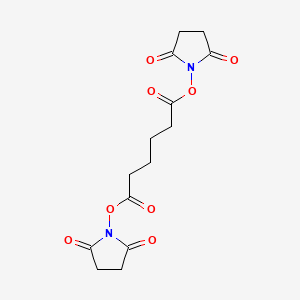

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid](/img/structure/B1313751.png)

![5-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1313752.png)

![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)